molecular formula C8H7BrN2 B8053096 7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine

7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B8053096
M. Wt: 211.06 g/mol
InChI Key: VFDCUIJTQOBBGP-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine (CAS: 902837-42-7) is a brominated heterocyclic compound featuring a pyrrolo[3,2-c]pyridine scaffold substituted with a bromine atom at position 7 and a methyl group at position 1. Its molecular formula is C₇H₅BrN₂, with a molecular weight of 197.03 g/mol . This compound is part of a broader class of azaindoles, which are structurally analogous to indoles but with a nitrogen atom replacing one carbon in the six-membered ring. The pyrrolo[3,2-c]pyridine core is notable for its rigid planar structure, making it a valuable scaffold in medicinal chemistry, particularly in the design of antiproliferative agents. For example, derivatives of this scaffold have demonstrated IC₅₀ values in the nanomolar to micromolar range against cancer cell lines .

Properties

IUPAC Name

7-bromo-1-methylpyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-3-2-6-4-10-5-7(9)8(6)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDCUIJTQOBBGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CN=CC(=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 1-methyl-1H-pyrrolo[3,2-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic route involving N-bromosuccinimide suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of 1-methyl-1H-pyrrolo[3,2-c]pyridine can be obtained.

    Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives, although specific products are less frequently documented.

Scientific Research Applications

Medicinal Chemistry

7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine has shown promise in developing anticancer agents . It can inhibit specific molecular targets involved in cancer cell proliferation, particularly through its interaction with tubulin, disrupting microtubule dynamics and thus affecting cell division.

Biological Studies

The compound is investigated for its ability to modulate various biological pathways:

  • Antitumor Activity : Studies have demonstrated that derivatives of this compound exhibit moderate to excellent antiproliferative activities against cancer cell lines such as HeLa, MCF-7, and SGC-7901, with IC50 values ranging from 0.12 to 0.21 μM .
  • Mechanism of Action : It binds to the colchicine-binding site on tubulin, inhibiting polymerization and leading to cell cycle arrest and apoptosis in cancer cells .

Chemical Biology

It serves as a tool compound for investigating protein functions and enzyme activities within biological systems. Its ability to selectively inhibit specific kinases makes it a candidate for studying signaling pathways related to cancer progression.

Industrial Applications

In addition to its medicinal uses, this compound can act as an intermediate in synthesizing more complex molecules for pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

In a study evaluating various derivatives of this compound against ovarian and breast cancer cell lines, several compounds exhibited significant cytotoxicity with minimal toxicity towards non-cancerous cells. The most potent derivatives were further evaluated for their in vivo efficacy using xenograft models .

Case Study 2: Mechanistic Insights

Research focused on the interaction of this compound with tubulin revealed that it significantly disrupts microtubule dynamics at low concentrations (0.12 μM), leading to effective inhibition of tumor growth in preclinical models. This study highlights its potential as a lead compound for developing new anticancer therapies targeting microtubule dynamics .

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives often involves the inhibition of specific enzymes or proteins. For example, as a kinase inhibitor, it binds to the active site of the target kinase, preventing ATP binding and subsequent phosphorylation of substrates. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Ring System Substituents Molecular Weight (g/mol) XLogP3 Key Properties/Applications
This compound 902837-42-7 [3,2-c] 7-Br, 1-Me 197.03 N/A Antiproliferative activity
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine N/A [2,3-b] 5-Br, 3-phenylethynyl ~299.1 (calc.) N/A Synthesized via Sonogashira coupling
7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine 1190318-61-6 [3,2-b] 7-Br, 3-NO₂ 242.03 1.6 High topological polar surface area (74.5 Ų)
4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde 1934416-89-3 [2,3-c] 4-Br, 7-Cl, 3-CHO 259.49 N/A Reactive aldehyde functionality
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine 1190319-51-7 [3,2-b] 6-Br, 2-Me 211.06 N/A Potential building block for kinase inhibitors

Structural and Electronic Differences

  • Ring Isomerism : The pyrrolo[3,2-c]pyridine scaffold (target compound) differs from [2,3-b], [3,2-b], and [2,3-c] isomers in nitrogen positioning, altering electron distribution. For example, the [3,2-c] system places nitrogen at positions 1 and 3, while [2,3-b] has nitrogen at 2 and 4. This affects hydrogen-bonding capacity and binding to biological targets .
  • Substituent Effects: The 1-methyl group in the target compound enhances metabolic stability compared to unmethylated analogs (e.g., 7-bromo-1H-pyrrolo[3,2-c]pyridine, CAS: 902837-42-7) . Bromine at position 7 (target) vs. position 5 or 6 in other compounds (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) influences steric and electronic interactions. Bromine’s size and electronegativity may optimize binding in antiproliferative contexts . Functional groups like nitro () or aldehyde () introduce reactivity differences.

Physicochemical Properties

  • 7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine has a higher molecular weight (242.03 vs. 197.03) and XLogP3 = 1.6 , indicating moderate lipophilicity .
  • The target compound’s methyl group likely reduces polarity compared to unmethylated analogs, improving membrane permeability .

Biological Activity

7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, comprising a fused pyrrole and pyridine ring, positions it as a candidate for various therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

  • Chemical Formula : C₈H₇BrN₂
  • Molecular Weight : 197.03 g/mol
  • CAS Number : 902837-42-7

The compound features a bromine atom at the seventh position and a methyl group, which influence its reactivity and biological activity. The synthesis typically involves bromination of 1H-pyrrolo[3,2-c]pyridine using agents like N-bromosuccinimide (NBS) under controlled conditions.

Biological Activity Overview

This compound has been investigated for several biological activities:

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by interacting with specific molecular targets involved in tumor proliferation. For instance, it has been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cancer cell division .

Case Study : A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects with IC50 values ranging from 10 to 30 µM depending on the cell type tested.

Antimicrobial Activity

The compound has also shown promising antimicrobial effects , particularly against Gram-positive bacteria. In vitro studies revealed an MIC (Minimum Inhibitory Concentration) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties compared to standard antibiotics like ciprofloxacin .

The precise mechanism of action for this compound remains under investigation. However, it is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes or receptors involved in cellular signaling pathways.
  • Disruption of Microtubule Dynamics : By binding to tubulin, it prevents proper mitotic spindle formation during cell division.

Comparative Biological Activity Table

Activity TypeTarget Organism/Cell TypeIC50/MIC ValueReference
AnticancerVarious cancer cell lines10 - 30 µM
AntimicrobialStaphylococcus aureus3.12 - 12.5 µg/mL
AntimicrobialEscherichia coli>10 µg/mL

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold for drug development:

  • Drug Development : It serves as a building block for synthesizing new anticancer agents and antibiotics.
  • Chemical Biology : The compound is utilized to explore biological pathways and the function of specific proteins within cellular systems.

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